2-[(anilinocarbonyl)amino]-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-XL), and B-cell lymphoma-w (BCL-W). ABT-737 is a promising drug candidate due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
Mécanisme D'action
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide works by binding to the hydrophobic groove of BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic proteins that prevent cells from undergoing apoptosis. By binding to these proteins, this compound displaces pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to sensitize cancer cells to other therapeutic agents, such as chemotherapy and radiation therapy. However, this compound has been reported to have limited efficacy against certain cancer cell lines, and resistance to this compound has been observed in some cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide is a useful tool in cancer research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, its limited efficacy against certain cancer cell lines and the development of resistance to this compound in some cancer cells are limitations that must be considered when using this compound in lab experiments.
Orientations Futures
For 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide research include investigating its potential as a therapeutic agent for various types of cancer, identifying biomarkers that predict sensitivity or resistance to this compound, and developing strategies to overcome resistance to this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 4-tert-butyl-N-(4-chloro-3-trifluoromethylphenyl)-3-(4-fluorophenyl) pyrazole-1-carboxamide with 4-[(2-aminoethyl)amino]benzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield this compound.
Applications De Recherche Scientifique
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been studied in combination with other drugs, such as chemotherapy and radiation therapy, to enhance their efficacy.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-(phenylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-19-17(22)15-10-6-7-11-16(15)21-18(23)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGFLMBLLABJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.